molecular formula C9H12LiNO2S B13762282 Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt CAS No. 68299-01-4

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt

Cat. No.: B13762282
CAS No.: 68299-01-4
M. Wt: 205.2 g/mol
InChI Key: XPCQKYGONZJGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt is a chemical compound with the molecular formula C9H13NO2S. It is also known by other names such as p-Toluenesulfonamide, N-ethyl- and N-Ethyl-p-toluenesulfonamide . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt typically involves the reaction of p-toluenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • N-Ethyl-p-toluenesulfonamide
  • N-Tosylethylamine
  • Ethyl toluenesulfonamide

Uniqueness

Benzenesulfonamide, N-ethyl-4-methyl-, lithium salt is unique due to its specific structural features and the presence of the lithium salt, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

68299-01-4

Molecular Formula

C9H12LiNO2S

Molecular Weight

205.2 g/mol

IUPAC Name

lithium;ethyl-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C9H12NO2S.Li/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;/q-1;+1

InChI Key

XPCQKYGONZJGLV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[N-]S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.